Benzo[b]selenophene-5-ol, 2,3-dihydro-
CAS No.: 245442-91-5
Cat. No.: VC1883225
Molecular Formula: C8H8OSe
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 245442-91-5 |
|---|---|
| Molecular Formula | C8H8OSe |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzoselenophen-5-ol |
| Standard InChI | InChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
| Standard InChI Key | KUGBTJVRWXUGMO-UHFFFAOYSA-N |
| SMILES | C1C[Se]C2=C1C=C(C=C2)O |
| Canonical SMILES | C1C[Se]C2=C1C=C(C=C2)O |
Introduction
Chemical Properties and Structure
Benzo[b]selenophene-5-ol, 2,3-dihydro- is a heterocyclic organoselenium compound characterized by a fused ring system consisting of a benzene ring and a selenophene ring, with the latter being partially hydrogenated at positions 2 and 3. The compound features a hydroxyl group at position 5 of the benzene portion, which contributes significantly to its antioxidant activity.
Basic Chemical Data
The fundamental chemical properties of Benzo[b]selenophene-5-ol, 2,3-dihydro- are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 245442-91-5 |
| Molecular Formula | C8H8OSe |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzoselenophen-5-ol |
| State | Solid |
| Purity (typical) | 95% |
The compound's structure features a selenium atom incorporated into a five-membered ring that is fused with a benzene ring. The selenium-containing ring is partially reduced, containing two saturated carbon atoms at positions 2 and 3, while a hydroxyl group is attached at the 5-position of the benzene ring.
Structural Representation
The chemical structure can be represented by various notation systems:
| Notation Type | Representation |
|---|---|
| SMILES | C1C[Se]C2=C1C=C(C=C2)O |
| InChI | InChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 |
| InChI Key | KUGBTJVRWXUGMO-UHFFFAOYSA-N |
This compound is structurally related to Benzo[b]thiophene-5-ol, 2,3-dihydro-, but contains selenium instead of sulfur in its heterocyclic ring, which significantly alters its chemical properties and biological activity .
Synthesis Methods
The synthesis of Benzo[b]selenophene-5-ol, 2,3-dihydro- involves sophisticated organic chemistry techniques. Based on available literature, the preparation typically follows a multi-step process.
General Synthetic Approach
According to research findings, 2,3-dihydrobenzo[b]selenophene derivatives can be prepared through a sequence involving seleno-Claisen rearrangement followed by intramolecular cyclization:
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Starting with allyl 4-methoxyphenyl selenides
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Subjecting these compounds to microwave-induced seleno-Claisen rearrangement
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Followed by intramolecular Markovnikov hydroselenation
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Completing with boron tribromide-induced O-demethylation to yield the final hydroxyl-containing product
Biological Activity and Antioxidant Properties
One of the most significant attributes of Benzo[b]selenophene-5-ol, 2,3-dihydro- is its antioxidant activity, which has been the subject of scientific investigation.
Antioxidant Mechanism
The compound belongs to a series of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants that have been evaluated for their capacity to inhibit azo-initiated peroxidation of linoleic acid. This evaluation was conducted in a water/chlorobenzene two-phase system containing N-acetylcysteine as a thiol reducing agent in the aqueous phase .
The hydroxyl group at position 5 plays a crucial role in the compound's antioxidant activity, similar to other phenolic antioxidants. The presence of selenium enhances this activity through redox cycling mechanisms that are characteristic of organoselenium compounds.
Structure-Activity Relationship
Interestingly, the regenerability of these compounds, as determined by the inhibition time (Tinh) in the presence of thiol regenerating agents, showed an inverse relationship with methyl substitution. The unsubstituted compound demonstrated superior longevity in its antioxidant action compared to more substituted derivatives and even α-tocopherol .
This suggests that Benzo[b]selenophene-5-ol, 2,3-dihydro- and its derivatives represent a class of potentially regenerable chain-breaking antioxidants with unique properties that differ from traditional antioxidants.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
This classification informs users about the compound's potential health effects and guides appropriate handling procedures .
Protective Measures and Precautions
When handling Benzo[b]selenophene-5-ol, 2,3-dihydro-, the following precautionary measures are recommended:
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Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection
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Work in well-ventilated areas to minimize inhalation exposure
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Avoid contact with skin, eyes, and clothing
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Implement proper storage protocols, keeping the compound away from incompatible materials
Stability and Reactivity
Applications in Research
The unique structural and functional properties of Benzo[b]selenophene-5-ol, 2,3-dihydro- make it valuable for various research applications.
Medicinal Chemistry
As an organoselenium compound with antioxidant properties, Benzo[b]selenophene-5-ol, 2,3-dihydro- presents potential applications in medicinal chemistry. Selenium-containing compounds often exhibit interesting biological activities, including antioxidant, anti-inflammatory, and potentially anticancer properties.
The compound's ability to act as a regenerable chain-breaking antioxidant makes it particularly interesting for studies involving oxidative stress, which is implicated in various pathological conditions including neurodegenerative diseases, cardiovascular disorders, and cancer .
Comparison with Related Compounds
Understanding the uniqueness of Benzo[b]selenophene-5-ol, 2,3-dihydro- is enhanced by comparing it with structurally related compounds.
Comparison with Sulfur Analog
Benzo[b]thiophene-5-ol, 2,3-dihydro- represents the sulfur analog of the title compound. While both share similar structural features, the replacement of sulfur with selenium introduces significant differences in their chemical and biological properties:
| Property | Benzo[b]selenophene-5-ol, 2,3-dihydro- | Benzo[b]thiophene-5-ol, 2,3-dihydro- |
|---|---|---|
| Molecular Weight | 199.12 g/mol | 152.22 g/mol |
| Bond Length (C-X) | Longer (C-Se) | Shorter (C-S) |
| Nucleophilicity | Higher | Lower |
| Redox Properties | More pronounced | Less pronounced |
| Antioxidant Activity | Potential selenium-enhanced mechanism | Conventional sulfur-related activity |
These differences arise primarily from the larger atomic radius of selenium compared to sulfur, as well as selenium's distinct electronic properties .
Comparison with Benzo[b]selenophene
The non-hydrogenated variant, Benzo[b]selenophene, differs from Benzo[b]selenophene-5-ol, 2,3-dihydro- in two key aspects: it lacks the hydroxyl group at position 5, and it features a fully unsaturated five-membered ring. These differences result in distinct chemical properties:
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